1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is known to have unique properties that make it a useful tool for studying biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain ion channels, which can affect cellular processes such as neurotransmission and muscle contraction.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide can have various biochemical and physiological effects. For example, it has been shown to affect the release of neurotransmitters and to inhibit muscle contraction. Additionally, this compound has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for certain ion channels. This allows researchers to study the effects of these channels on cellular processes in a more targeted manner. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make interpreting results more difficult.
Future Directions
There are several future directions for research involving 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide. One area of interest is in the development of new drugs for the treatment of diseases such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, there is potential for this compound to be used in the development of new imaging techniques for studying ion channels in vivo.
Synthesis Methods
The synthesis of 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide involves the reaction of 1-ethyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Scientific Research Applications
1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide has been used in various scientific research applications. One of its primary uses is in the study of ion channels, which are important for the regulation of cellular processes. This compound has also been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS/c1-3-8-12-13-10(17-8)11-9(16)7-5-6-15(4-2)14-7/h5-6H,3-4H2,1-2H3,(H,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVNDOIOHXRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NN(C=C2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide |
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